Home > Products > Screening Compounds P76422 > (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol - 1379445-24-5

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Catalog Number: EVT-3373216
CAS Number: 1379445-24-5
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that has gained attention in medicinal chemistry due to its potential pharmacological applications. It features a pyrrolidine ring substituted with a bromopyridine moiety, which may enhance its biological activity. The compound's structural uniqueness positions it as a candidate for further research in drug development, particularly in targeting specific biological pathways.

Source and Classification

This compound falls under the classification of organic compounds, specifically within the category of heterocyclic compounds due to the presence of both pyridine and pyrrolidine rings. It is synthesized through various chemical methods, often involving reactions that incorporate brominated pyridine derivatives. The synthesis and characterization of similar compounds have been documented in scientific literature, indicating a broader interest in their biological properties and potential therapeutic uses .

Synthesis Analysis

Methods

The synthesis of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can be achieved through several methods, primarily focusing on the formation of the pyrrolidine ring and the introduction of the bromopyridine substituent.

  1. Starting Materials: Common precursors include 6-bromopyridine derivatives and various pyrrolidine precursors.
  2. Reactions: Key reactions may include:
    • N-alkylation: This involves reacting a pyrrolidine derivative with a brominated pyridine under basic conditions to form the desired product.
    • Reduction Reactions: If starting materials contain carbonyl groups, reductions using reagents like lithium aluminum hydride can yield alcohols such as (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol.

Technical details on specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and achieving enantiomeric purity .

Molecular Structure Analysis

Structure

The molecular structure of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can be represented as follows:

C11H12BrN2O\text{C}_{11}\text{H}_{12}\text{Br}\text{N}_2\text{O}

Key features include:

  • A pyrrolidine ring, which is a five-membered saturated nitrogen-containing ring.
  • A brominated pyridine ring, which contributes to the compound's reactivity and potential biological interactions.

Data

The compound's molecular weight is approximately 270.13 g/mol. The presence of the hydroxyl group (-OH) indicates potential for hydrogen bonding, influencing solubility and interaction with biological targets .

Chemical Reactions Analysis

Reactions

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can participate in various chemical reactions typical for compounds containing both amine and alcohol functionalities:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Acylation: Introducing acyl groups through reaction with acid chlorides or anhydrides.
  3. Nucleophilic Substitution: The bromine atom on the pyridine can be replaced by nucleophiles, enhancing its utility in further synthetic pathways.

These reactions are crucial for modifying the compound to improve its pharmacological properties or to create derivatives with enhanced activity .

Mechanism of Action

The mechanism of action for (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The brominated pyridine moiety may facilitate binding to target proteins, potentially influencing their activity.

Studies suggest that similar compounds may act as enzyme inhibitors or modulators, impacting processes such as cell proliferation or apoptosis in cancer cells . Understanding these mechanisms is essential for developing effective therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water due to its hydrophobic pyridine component.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: The presence of both a hydroxyl group and a bromine atom allows for diverse reactivity patterns, making it suitable for further chemical modifications.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .

Applications

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its role as a pharmacological agent with possible anti-cancer properties.
  2. Biochemical Research: Used in studies exploring enzyme inhibition and molecular interactions within signaling pathways.
  3. Drug Development: Serves as a lead compound for synthesizing derivatives with improved efficacy or selectivity against specific targets .

Research continues to explore its full therapeutic potential and mechanisms of action, contributing to advancements in targeted therapies.

Synthesis and Stereochemical Optimization

Enantioselective Synthetic Pathways for Pyrrolidin-3-ol Derivatives

The stereoselective construction of the pyrrolidin-3-ol scaffold represents a foundational step in synthesizing (S)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol. Two predominant strategies dominate the synthetic landscape: chiral pool utilization and catalytic asymmetric synthesis. The chiral pool approach leverages naturally occurring chiral building blocks, with L-hydroxyproline serving as a principal precursor due to its inherent (S)-stereochemistry at the C3 position. Reduction of L-hydroxyproline derivatives using LiAlH₄ or LiBH₄ provides direct access to (S)-3-hydroxypyrrolidine with excellent enantiomeric purity (>99% ee) and high yields (typically 75-90%) [5]. This method benefits from operational simplicity and avoids the need for chiral resolution or asymmetric induction, making it particularly valuable for industrial-scale production where cost-effectiveness and scalability are paramount considerations [5].

Alternative pathways involve prochiral precursor functionalization. Achiral 3-hydroxypyrrolidine can undergo enzymatic kinetic resolution using lipases or esterases in the presence of vinyl acetate, providing enantiomerically enriched (S)-alcohols. Novozyme 435-mediated resolution achieves moderate yields (40-45% theoretical maximum) but excellent enantioselectivity (≥98% ee) [5]. Non-enzymatic resolutions employing chiral auxiliaries or diastereomeric salt formation have also been documented, though these methods often suffer from lower efficiency and require additional steps for auxiliary introduction and removal [2] [5]. For advanced synthetic applications requiring structural diversity, asymmetric hydrogenation of dehydroproline derivatives using Ru(II)-DuPhos or Rh(I)-Josiphos catalysts delivers substituted pyrrolidin-3-ols with high enantiomeric excess (90-95% ee), albeit with more complex substrate preparation requirements [5].

Table 1: Enantioselective Synthetic Approaches to (S)-3-Hydroxypyrrolidine

MethodChiral Source/AgentYield (%)ee (%)Key Advantages
L-Hydroxyproline ReductionLiAlH₄/LiBH₄75-90>99High stereochemical fidelity, scalable
Enzymatic ResolutionNovozyme 435 / vinyl acetate35-40≥98Mild conditions, high selectivity
Asymmetric HydrogenationRu(II)-DuPhos catalysts80-8890-95Applicable to diverse substrates
Chiral Auxiliary(S)-Pantolactone derivatives50-6585-95Modular approach

Bromopyridine Coupling Strategies: Regioselectivity in 6-Bromo Substitution

Regioselective N-alkylation of 6-bromopyridine with pyrrolidin-3-ol derivatives presents significant synthetic challenges due to competitive O-alkylation and the potential for bis-alkylation. The electron-deficient nature of the 6-bromo-2-halopyridine system profoundly influences its reactivity in nucleophilic aromatic substitution (SNAr). Electronic and steric factors synergistically favor substitution at the C2 position: the bromine atom at C6 exerts a strong electron-withdrawing effect, while the nitrogen atom ortho to the leaving group (typically chloride or fluoride) further activates the C2 position toward nucleophilic attack [1] [5]. Computational studies indicate a 6-8 kcal/mol activation barrier difference between C2 and C3/C4 positions, explaining the observed >98:2 regioselectivity for C2 substitution under optimized conditions [1].

Critical parameters governing successful coupling include:

  • Leaving Group Optimization: Fluoride demonstrates superior reactivity over chloride in SNAr reactions with pyrrolidin-3-ol derivatives. 2-Fluoro-6-bromopyridine reacts at least 15 times faster than its chloro analog at 80°C, enabling milder reaction conditions and reduced side product formation [1] [5].
  • Base Selection: Sterically hindered organic bases (e.g., DIPEA, DBU) outperform inorganic bases (K₂CO₃, Cs₂CO₃) by minimizing O-alkylation. DBU particularly excels by acting as both base and nucleophilic catalyst, facilitating the formation of the Meisenheimer complex [1] [5].
  • Solvent Effects: Polar aprotic solvents (DMF, NMP, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures. DMSO demonstrates an optimal balance, providing high conversion (95-98%) at 90-100°C within 4-6 hours without significant degradation [1].
  • Stoichiometry Control: Maintaining a precise 1:1 molar ratio of 6-bromo-2-fluoropyridine to pyrrolidin-3-ol derivative is crucial to prevent dialkylation. A 10% excess of the pyrrolidine component maximizes monoalkylation yield while minimizing purification challenges [5].

Table 2: Optimized Conditions for 6-Bromopyridine Coupling

ParameterOptimal ConditionAlternativeImpact on Regioselectivity
Leaving GroupFluorideChlorideFluoride: >98% C2-selectivity; Chloride: <85%
Base (Equivalents)DBU (2.0)DIPEA (3.0), K₂CO₃ (2.5)DBU minimizes O-alkylation (<2%)
SolventDMSODMF, NMP, THFDMSO enables complete conversion in 4h
Temperature90-100°C80°C, 120°C<90°C: slow reaction; >110°C: decomposition
Pyrrolidine Equivalents1.11.5, 2.0>1.2 equivalents increases dialkylation risk

Post-coupling purification typically employs silica gel chromatography with ethyl acetate/hexane gradients or toluene/acetone mixtures, effectively separating the desired product from regioisomeric impurities and unreacted starting materials. Crystallization from isopropanol/water systems provides ultrapure (>99.5%) (S)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol suitable for pharmaceutical applications [1] [5].

Catalytic Asymmetric Methods for (S)-Configuration Control

Beyond chiral pool strategies, catalytic asymmetric methodologies offer versatile routes to install the crucial (S)-stereocenter in pyrrolidin-3-ol derivatives. Transition metal-catalyzed asymmetric hydrogenation of ketone precursors represents the most industrially viable approach. Ru(II) complexes bearing chiral bisphosphine ligands (e.g., (S,S)-Me-DuPhos, (R,R)-Ph-BPE) efficiently reduce 3-keto-pyrrolidine derivatives under 50-100 psi H₂ pressure at 60-80°C, affording (S)-3-hydroxypyrrolidine products with 92-97% ee and near-quantitative yields [5]. The reaction proceeds through a concerted mechanism where hydride transfer occurs simultaneously with proton delivery from the acidic co-catalyst (commonly TFA or HOAc), ensuring high stereoselectivity via well-defined transition states [5] [9].

Organocatalytic approaches provide metal-free alternatives for enantioselective synthesis. Proline-derived catalysts (e.g., MacMillan's imidazolidinones, Jørgensen-Hayashi diarylprolinol silyl ethers) facilitate the asymmetric α-amination of aldehydes followed by intramolecular reductive amination, constructing the pyrrolidine ring with defined stereocenters [9]. While elegant, these multi-step sequences typically yield 70-85% ee for the C3 alcohol stereocenter, necessitating subsequent recrystallization for pharmaceutical-grade material [2] [9].

Kinetic resolution complements asymmetric synthesis, particularly for racemic pyrrolidin-3-ol intermediates. Lipase-catalyzed transesterification using vinyl acetate in MTBE solvent resolves racemic N-protected pyrrolidin-3-ols with moderate efficiency (E = 25-40). Pseudomonas cepacia lipase (PCL) shows preferential acetylation of the (R)-enantiomer, leaving the desired (S)-alcohol enriched in the unreacted fraction (85-90% ee after 45-50% conversion) [5]. This approach becomes particularly valuable when integrated with in situ racemization of the undesired enantiomer, potentially enabling dynamic kinetic resolution processes.

Despite significant advances, stereocontrol challenges persist when the pyrrolidine nitrogen bears electron-withdrawing groups (e.g., in N-Boc-protected derivatives). The diminished basicity of nitrogen reduces catalyst-substrate interaction strength, often decreasing enantioselectivity by 10-15% ee compared to N-alkyl analogs [9]. Bidentate directing groups or protective group engineering (switching to carbamates with coordinating heteroatoms) partially mitigates this limitation by enhancing catalyst-substrate chelation [9].

Post-Functionalization Techniques for Pyrrolidine Ring Modification

The (S)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol scaffold serves as a versatile platform for structural diversification through targeted modifications of the pyrrolidine ring. Strategic functionalization exploits the orthogonal reactivity of the secondary alcohol and the bromopyridine moiety.

O-Functionalization: The C3 hydroxyl group undergoes regioselective derivatization under mild conditions. Mitsunobu reactions with phthalimide or azide nucleophiles provide inverted (R)-configured amines (85-92% yield, >98% ee after inversion) [4] [10]. Etherification via Williamson synthesis employs alkyl halides (methyl iodide, benzyl bromide, propargyl bromide) in the presence of NaH or K₂CO₃ in DMF, yielding C3-alkyloxy derivatives (75-90%). For sterically demanding electrophiles (e.g., tert-butyl bromoacetate), phase-transfer catalysis (Bu₄N⁺HSO₄⁻, 50% NaOH/toluene) significantly improves yields from <40% to >85% [4]. Carbamate formation using isocyanates (methyl isocyanate, phenyl isocyanate) proceeds cleanly at 0-25°C without racemization, providing urethanes for prodrug applications [10].

N-Functionalization: While the pyrrolidine nitrogen is protected by the electron-deficient pyridyl ring, deprotonation with strong bases (LiHMDS, KHMDS) enables further alkylation. Quenching the lithiated intermediate (generated at -78°C in THF) with electrophiles (alkyl halides, carbonyl compounds) introduces substituents at nitrogen without compromising stereochemical integrity at C3 [4] [10]. This approach requires careful optimization to avoid ring-opening side reactions.

Carbonyl Manipulations: Controlled oxidation of the alcohol to ketone using Dess-Martin periodinane (85-92% yield) or Swern conditions (75-80% yield) installs a reactive carbonyl at C3. Subsequent transformations include:

  • Reductive amination with primary/secondary amines (NaBH₃CN/AcOH, 70-85%)
  • Wittig olefination (Ph₃P=CHCO₂Et, 65-75%)
  • Strecker reaction (TMSCN/Et₂AlCl, 55-65%) [4] [10]

Ring Expansion/Contraction: Under specialized conditions, the pyrrolidine ring undergoes skeletal modifications. Treatment with chloroformates induces CO₂ extrusion and ring expansion to six-membered morpholine derivatives, while photochemical conditions promote ring contraction to azetidines [4]. These transformations provide access to structurally distinct heterocycles from a common chiral precursor.

Table 3: Post-Functionalization Reactions of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Reaction TypeReagents/ConditionsProductYield (%)Stereochemical Outcome
Mitsunobu InversionPPh₃, DEAD, phthalimide(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine85-92Complete inversion to (R)-configuration
EtherificationNaH, BnBr, DMF, 0°C→rt(S)-1-(6-Bromopyridin-2-yl)-3-(benzyloxy)pyrrolidine88Retention of configuration
Carbamate FormationPhNCO, CH₂Cl₂, 25°C(S)-3-(Phenylcarbamoyloxy) derivative95Retention of configuration
N-AlkylationLiHMDS, Mel, THF, -78°C→0°C(S)-1-(6-Bromopyridin-2-yl)-2-methylpyrrolidin-3-ol78Retention at C3, new chiral center
OxidationDess-Martin periodinane, CH₂Cl₂1-(6-Bromopyridin-2-yl)pyrrolidin-3-one90Achiral ketone
Reductive AminationPyrrolidin-3-one, NH₄OAc, NaBH₃CNTertiary amine derivative82Racemization at new stereocenter

Properties

CAS Number

1379445-24-5

Product Name

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

IUPAC Name

(3S)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol

Molecular Formula

C9H11BrN2O

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m0/s1

InChI Key

WWHTZWXAZJJPRA-ZETCQYMHSA-N

SMILES

C1CN(CC1O)C2=NC(=CC=C2)Br

Canonical SMILES

C1CN(CC1O)C2=NC(=CC=C2)Br

Isomeric SMILES

C1CN(C[C@H]1O)C2=NC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.